2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide
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Overview
Description
2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a nitrophenyl group. Its molecular formula is C19H20N2O3, and it has a molecular weight of 324.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzyl group. The nitrophenyl group is then introduced through a nitration reaction. The final step involves the formation of the oxoacetamide linkage. Common reagents used in these reactions include nitric acid for nitration and various organic solvents for the other steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous chemicals like nitric acid.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro derivatives .
Scientific Research Applications
2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects. Further research is needed to fully elucidate the pathways involved .
Comparison with Similar Compounds
Similar Compounds
(4-benzylpiperidin-1-yl)(2-nitrophenyl)methanone: Similar in structure but lacks the oxoacetamide linkage.
(4-benzylpiperidin-1-yl)-(3-methyl-2-nitrophenyl)methanone: Contains a methyl group instead of a hydrogen atom on the nitrophenyl ring.
Uniqueness
2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxoacetamide linkage is particularly noteworthy, as it can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-19(21-17-8-4-5-9-18(17)23(26)27)20(25)22-12-10-16(11-13-22)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVSHEUYXJSXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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